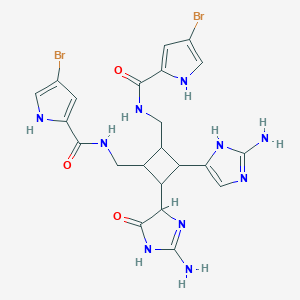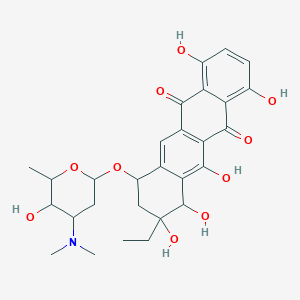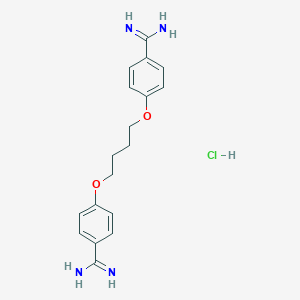
3-Oxotetradecanoyl-CoA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-oxotetradecanoyl-CoA is a 3-oxo-fatty acyl-CoA. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It derives from a myristoyl-CoA and a 3-oxotetradecanoic acid. It is a conjugate acid of a this compound(4-).
3-Ketotetradecanoyl-CoA, also known as 3-oxomyristoyl-CoA or S-(3-oxotetradecanoate, belongs to the class of organic compounds known as long-chain 3-oxoacyl coas. These are organic compounds containing a coenzyme A derivative, which is 3-oxo acylated long aliphatic chain of 13 to 21 carbon atoms. Thus, 3-ketotetradecanoyl-CoA is considered to be a fatty ester lipid molecule. 3-Ketotetradecanoyl-CoA is slightly soluble (in water) and an extremely strong acidic compound (based on its pKa). 3-Ketotetradecanoyl-CoA has been primarily detected in urine. Within the cell, 3-ketotetradecanoyl-CoA is primarily located in the cytoplasm. 3-Ketotetradecanoyl-CoA exists in all eukaryotes, ranging from yeast to humans. In humans, 3-ketotetradecanoyl-CoA is involved in the fatty acid metabolism pathway. 3-Ketotetradecanoyl-CoA is also involved in several metabolic disorders, some of which include long-chain-3-hydroxyacyl-CoA dehydrogenase deficiency (lchad), the mitochondrial Beta-oxidation OF long chain saturated fatty acids pathway, medium chain acyl-CoA dehydrogenase deficiency (mcad), and carnitine palmitoyl transferase deficiency (II).
Wissenschaftliche Forschungsanwendungen
Synthesis and Detection in Peroxisomal Bifunctional Proteins
3-Oxotetradecanoyl-CoA, through its shorter chain analog 3-oxohexadecanoyl-CoA, is synthesized for studying peroxisomal bifunctional proteins. The synthesis process involves the Reformatsky reaction and conversion of tetradecanal to various intermediates, finally resulting in 3-oxohexadecanoyl-CoA. This compound is crucial for understanding the functionality of D-bifunctional and L-bifunctional proteins, which have significant roles in peroxisomal β-oxidation. The behavior of CoA ester under various high-performance liquid chromatography (HPLC) conditions has also been investigated, establishing a detection method for various CoA derivatives (Tsuchida et al., 2017).
Fermentative Production of Platform Chemicals
This compound analogs, like 3-hydroxypropionic acid (3-HP), are used in fermentative production as platform chemicals. These chemicals serve as precursors for various commodity chemicals like acrylic acid and acrylamide. The production of 3-HP in Saccharomyces cerevisiae through a route from malonyl-CoA has been explored. The process has been optimized by increasing the availability of the precursor malonyl-CoA and by coupling the production with an increased NADPH supply, leading to a substantial improvement in 3-HP production (Chen et al., 2014).
Bio-Based Production of 3-Hydroxypropionic Acid
This compound's analog, 3-HP, is produced in microbial cell factories like Methylobacterium extorquens AM1. This demonstrates the feasibility of constructing the malonyl-CoA pathway to generate 3-HP from one-carbon feedstock like methanol. Furthermore, a reductive route coupled with the ethylmalonyl-CoA pathway is responsible for the degradation of 3-HP during the growth transition, providing insights into the metabolic pathways involved in 3-HP production and its degradation (Yang et al., 2017).
Eigenschaften
CAS-Nummer |
122364-86-7 |
|---|---|
Molekularformel |
C35H60N7O18P3S |
Molekulargewicht |
991.9 g/mol |
IUPAC-Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 3-oxotetradecanethioate |
InChI |
InChI=1S/C35H60N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-23(43)18-26(45)64-17-16-37-25(44)14-15-38-33(48)30(47)35(2,3)20-57-63(54,55)60-62(52,53)56-19-24-29(59-61(49,50)51)28(46)34(58-24)42-22-41-27-31(36)39-21-40-32(27)42/h21-22,24,28-30,34,46-47H,4-20H2,1-3H3,(H,37,44)(H,38,48)(H,52,53)(H,54,55)(H2,36,39,40)(H2,49,50,51)/t24-,28-,29-,30+,34-/m1/s1 |
InChI-Schlüssel |
IQNFBGHLIVBNOU-QSGBVPJFSA-N |
Isomerische SMILES |
CCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
SMILES |
CCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Kanonische SMILES |
CCCCCCCCCCCC(=O)CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(6E,8E,10Z,16E)-15,22-Dihydroxy-5-methoxy-14,16-dimethyl-3-oxo-2-azabicyclo[18.3.1]tetracosa-1(23),6,8,10,16,20(24),21-heptaen-13-yl] 2-(cyclohexene-1-carbonylamino)propanoate](/img/structure/B221105.png)


![beta-D-Ribofuranosylamine, N-(8-methoxypyrimido[5,4-d]pyrimidin-4-yl)-](/img/structure/B221142.png)



![Methyl 3-[(E)-4-acetyloxy-3,4-dimethylpent-2-enoyl]oxy-15,16-dihydroxy-9,13-dimethyl-4,12-dioxo-11-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-10-ene-17-carboxylate](/img/structure/B221182.png)
![Methyl {[3-(anilinocarbonyl)-5-oxo-2-phenyl-1-imidazolidinyl]oxy}acetate](/img/structure/B221273.png)
![2-(dimethylamino)ethyl 2,4-dimethyl-4H-pyrazolo[1,5-a]benzimidazole-3-carboxylate](/img/structure/B221274.png)
![2-[4-(7-Chloro-4,5-dihydrothieno[2,3-b][1]benzothiepin-4-yl)piperazin-1-yl]ethanol](/img/structure/B221275.png)

![1-benzyl-8-chloro-4,4a-dihydro-2H-pyridazino[4,3-b][1,4]benzothiazin-3-one](/img/structure/B221279.png)
![4-[4-(3-chlorophenoxy)-3-hydroxy-1-butenyl]-2-oxohexahydro-2H-cyclopenta[b]furan-5-yl [1,1'-biphenyl]-4-carboxylate](/img/structure/B221280.png)
